Z-D-Nle-ONp

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

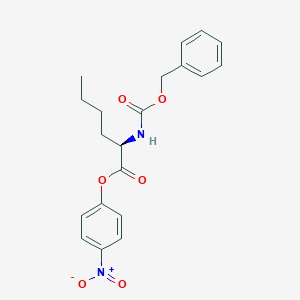

(4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-2-3-9-18(21-20(24)27-14-15-7-5-4-6-8-15)19(23)28-17-12-10-16(11-13-17)22(25)26/h4-8,10-13,18H,2-3,9,14H2,1H3,(H,21,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQPOFZGPUCSGU-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426789 | |

| Record name | Z-D-Nle-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31062-20-1 | |

| Record name | Z-D-Nle-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemistry of Z-d-nle-onp

Strategies for the Preparation of Z-D-Nle-ONp

The synthesis of this compound can be achieved through both solid-phase and solution-phase methodologies, each offering distinct advantages depending on the desired scale and application.

Solid-Phase Peptide Synthesis Approaches for Activated Amino Acid Derivatives

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for creating peptides. While direct synthesis of this compound on a solid support is less common, the principles of SPPS are crucial for preparing activated amino acid derivatives. In SPPS, an amino acid is anchored to a solid resin, and subsequent amino acids are added in a stepwise manner.

Activated esters, such as p-nitrophenyl (ONp) esters, have been utilized in SPPS, although their reaction rates can sometimes be slow. psu.edu The use of a polar reaction medium, like dimethylformamide (DMF), is preferable to enhance reaction kinetics. psu.edu For instance, the synthesis of a decapeptide was attempted using p-nitrophenyl esters with 1-hydroxybenzotriazole as a catalyst, highlighting the application of such activated esters in solid-phase methods. psu.edu The general workflow of SPPS involves cycles of deprotection of the N-terminal protecting group and coupling of the next N-protected amino acid.

In the context of preparing activated esters for SPPS, a common method involves reacting an N-protected amino acid with p-nitrophenyl chloroformate. sci-hub.st This can create a stock of the activated amino acid that can then be used in the coupling steps of SPPS. sci-hub.st

Solution-Phase Synthesis Techniques for this compound

Solution-phase synthesis is a conventional and versatile method for preparing this compound. numberanalytics.com This approach involves dissolving the reactants in a suitable solvent and allowing the reaction to proceed in a homogeneous liquid phase. numberanalytics.com The synthesis of this compound typically involves the esterification of Z-D-norleucine with p-nitrophenol.

A common procedure involves the following key steps:

Activation of the Carboxyl Group : The carboxylic acid of Z-D-norleucine is activated to make it more susceptible to nucleophilic attack. This is often achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

Esterification : The activated Z-D-norleucine is then reacted with p-nitrophenol. The reaction is often carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). cdnsciencepub.com

Purification : After the reaction is complete, the product, this compound, is isolated and purified to remove byproducts, such as dicyclohexylurea (if DCC is used), and any unreacted starting materials. umich.edu

This method allows for the large-scale production of this compound as a stable, often crystalline solid that can be stored for future use in peptide synthesis. sci-hub.se

Table 1: Comparison of Synthesis Strategies for this compound

| Feature | Solid-Phase Synthesis Approach | Solution-Phase Synthesis |

| Principle | Stepwise addition of amino acids on a solid support. | Reactions occur in a homogeneous liquid phase. numberanalytics.com |

| Scale | Typically used for smaller scale, research quantities. | Amenable to both small and large-scale synthesis. sci-hub.se |

| Purification | Simplified purification by washing the resin. | Requires standard organic chemistry purification techniques (e.g., crystallization, chromatography). numberanalytics.com |

| Application | Used for the direct synthesis of peptides using pre-activated amino acids. psu.edu | Primarily for the preparation of the activated amino acid derivative itself. |

Incorporation of this compound into Complex Peptide Architectures

This compound serves as a valuable building block in the construction of peptides, offering a reliable method for forming amide bonds. chemimpex.com

Role as an Activated Ester for Amide Bond Formation

The primary role of this compound in peptide synthesis is to act as an activated ester for the formation of amide (peptide) bonds. The p-nitrophenyl group is an effective leaving group, which enhances the reactivity of the carbonyl carbon of the norleucine residue towards nucleophilic attack by the amino group of another amino acid. uclan.ac.uk

The process of amide bond formation using an activated ester like this compound involves the reaction of the ester with the free amino group of a growing peptide chain. chemrxiv.org This reaction, known as aminolysis, results in the formation of a new peptide bond and the release of p-nitrophenol as a byproduct. umich.edu The reaction is typically carried out in a suitable organic solvent and may be facilitated by a base to deprotonate the incoming amino group. umich.edu

The use of p-nitrophenyl esters provides a good balance of reactivity and stability. They are reactive enough to ensure efficient coupling but stable enough to be isolated and stored. sci-hub.se

Stereochemical Considerations in Peptide Coupling Reactions with D-Amino Acid Derivatives

The incorporation of D-amino acids, such as D-norleucine from this compound, into peptide chains introduces important stereochemical considerations. jpt.com The chirality of amino acids is fundamental to the structure and function of the resulting peptide. frontiersin.org

A primary concern during peptide coupling is the risk of racemization, which is the conversion of a chiral amino acid from one enantiomeric form to the other. nih.gov For a D-amino acid derivative, this would mean its conversion to the corresponding L-amino acid. Racemization can occur at the α-carbon of the activated amino acid, and the extent of racemization can be influenced by the coupling method, solvent, and temperature. The use of activated esters like p-nitrophenyl esters is generally considered to have a lower risk of racemization compared to some other activation methods. umich.edu

The presence of a D-amino acid in a peptide can have significant biological consequences. Peptides containing D-amino acids are often more resistant to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. nih.gov This increased stability is a desirable property for therapeutic peptides. jpt.com However, the incorrect incorporation or stereochemistry can lead to a loss of biological activity, as the three-dimensional structure of the peptide may be altered, affecting its ability to bind to its target receptor. jpt.comfrontiersin.org

Chemical Modifications and Derivatization Strategies for this compound

While this compound is primarily used as a building block in peptide synthesis, its constituent parts can be subjects of chemical modification to create novel derivatives.

The benzyloxycarbonyl (Z) group is a protecting group for the amino terminus. cymitquimica.com It can be removed under specific conditions, typically through hydrogenolysis, to reveal the free amine of the D-norleucine residue. This deprotection is a key step in the stepwise elongation of a peptide chain.

The p-nitrophenyl (ONp) ester itself can be considered a temporary modification of the carboxyl group, activating it for coupling. Once the amide bond is formed, the p-nitrophenol is released.

Further derivatization could theoretically involve:

Modification of the Norleucine Side Chain : The linear alkyl side chain of norleucine could be a target for functionalization, although this is not a common strategy for this particular building block.

Alternative Protecting Groups : The Z-group could be replaced with other N-terminal protecting groups, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), to suit different peptide synthesis strategies. chemimpex.com

Alternative Activating Groups : The p-nitrophenyl ester could be substituted with other activating groups, such as N-hydroxysuccinimide (NHS) or pentafluorophenyl (Pfp) esters, which offer different levels of reactivity and stability. psu.educhemimpex.com

Table 2: Key Chemical Components of this compound and Their Functions

| Component | Chemical Name | Function in Peptide Synthesis |

| Z-group | Benzyloxycarbonyl | Protects the α-amino group of D-norleucine to prevent unwanted side reactions. cymitquimica.com |

| D-Nle | D-Norleucine | A non-proteinogenic D-amino acid that can enhance peptide stability. nih.gov |

| ONp | p-Nitrophenyl ester | Activates the carboxyl group for efficient amide bond formation. |

Selective Removal and Re-functionalization of the Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group in organic synthesis, especially in peptide chemistry. peptide.comhighfine.com Its successful removal is crucial for the subsequent elongation of a peptide chain or for the introduction of other functionalities at the N-terminus. The deprotection of the Z group from the D-norleucine moiety in this compound yields the free amine, which can then be re-functionalized.

The primary methods for the cleavage of the Z group are catalytic hydrogenolysis and acidolysis. highfine.com

Catalytic Hydrogenolysis: This is the most common and mildest method for Z-group removal. highfine.com The reaction involves the use of a metal catalyst, typically Palladium on carbon (Pd/C), in the presence of a hydrogen source. iris-biotech.de The process breaks the benzylic C-O bond, releasing the free amine and generating toluene and carbon dioxide as byproducts.

The choice of hydrogen donor can vary, including hydrogen gas (H₂), cyclohexadiene, or formic acid/ammonium formate in a process known as catalytic transfer hydrogenation. highfine.comthieme-connect.de Catalytic hydrogenolysis is favored for its clean reaction profile and mild conditions, which preserve the integrity of other functional groups, including the reactive 4-nitrophenyl ester. However, this method is incompatible with molecules containing functional groups that are sensitive to reduction (like alkenes or other benzyl ethers) or that can poison the catalyst (such as thioethers). highfine.com

Acidic Cleavage: When catalytic hydrogenolysis is not viable, strong acids can be employed to remove the Z group. highfine.com Reagents such as hydrogen bromide (HBr) in acetic acid or trimethylsilyl iodide (TMSI) can effectively cleave the carbamate bond. highfine.compageplace.de This method is harsher and requires careful consideration of the stability of other protecting groups and sensitive moieties within the molecule. For instance, acid-labile groups like the tert-butoxycarbonyl (Boc) group would also be cleaved under these conditions. iris-biotech.de The 4-nitrophenyl ester in this compound is generally stable to these acidic conditions.

The following table summarizes the common deprotection methods for the benzyloxycarbonyl group.

| Deprotection Method | Reagents | Conditions | Advantages | Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature and pressure | Mild, clean, high yield | Incompatible with reducible groups (e.g., alkenes) and catalyst poisons (e.g., thioethers) |

| Catalytic Transfer Hydrogenation | Ammonium formate or Formic acid, Pd/C | Mild | Avoids use of H₂ gas | Subject to similar limitations as standard hydrogenolysis |

| Strong Acid Cleavage | HBr in Acetic Acid (HBr/AcOH), TMSI | Varies, often room temperature | Effective when hydrogenolysis fails | Harsh conditions, lacks selectivity with other acid-labile groups |

Once the Z group is removed, the newly exposed primary amine of the D-norleucine 4-nitrophenyl ester is available for re-functionalization . In the context of peptide synthesis, this typically involves coupling with the activated carboxyl group of another amino acid to form a new peptide bond. This cycle of deprotection and coupling is the fundamental basis of both solution-phase and solid-phase peptide synthesis, allowing for the stepwise construction of complex peptide sequences. peptide.com

Exploiting the 4-Nitrophenyl Ester Moiety for Bioconjugation and Probe Development

The 4-nitrophenyl (ONp) ester is an activated ester, a key functional group that makes this compound a valuable tool for bioconjugation. rsc.orgrsc.org The electron-withdrawing nature of the nitro group makes the 4-nitrophenoxide a good leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack. This enhanced reactivity facilitates the efficient formation of amide bonds with primary amines on biomolecules under mild conditions. mdpi.com

Bioconjugation: This reactivity is widely exploited to covalently link molecules to peptides and proteins. d-nb.inforsc.org The primary amine of the N-terminus or the ε-amino group of lysine residues on a protein surface can react with this compound (or more commonly, its deprotected form) to attach the D-norleucine residue to the protein. mdpi.com Norleucine, being a non-proteinogenic amino acid, can act as a unique hydrophobic tag or spacer in the resulting bioconjugate. This strategy is fundamental in creating antibody-drug conjugates, pegylated proteins, and other modified protein therapeutics. d-nb.infochemimpex.com

The general reaction for bioconjugation using a 4-nitrophenyl ester is shown below: R-CO-ONp + Protein-NH₂ → R-CO-NH-Protein + HO-Np (where Np = 4-nitrophenyl)

Probe Development: The principle of using activated esters for amine coupling is central to the development of biological probes. chemimpex.com While this compound itself is not a probe, its reactive moiety is representative of the chemistry used to build complex probes for diagnostics and imaging.

Radiolabeled Probes: A significant application is in the synthesis of probes for Positron Emission Tomography (PET). rsc.orgresearchgate.net For example, a prosthetic group containing a radionuclide like Fluorine-18 (¹⁸F) can be prepared as a 4-nitrophenyl ester. rsc.orgrsc.org This activated, radiolabeled synthon can then be efficiently coupled to a targeting biomolecule, such as a peptide or antibody, to create a PET imaging agent. mdpi.com The stability and reactivity of the ONp ester are crucial for achieving high radiochemical yields in these multi-step syntheses. rsc.orgresearchgate.net

Fluorescent Probes: Similarly, the ONp ester functionality can be used to attach fluorescent dyes to biomolecules. chemimpex.com A common strategy involves reacting an amine-containing fluorophore with the activated ester or, conversely, reacting an activated ester derivative of a fluorophore (like an NHS ester) with an amine on a targeting molecule. plos.orgglenresearch.com By analogy, the deprotected form of this compound could be reacted with a fluorophore containing a compatible activated carboxyl group to create a fluorescently labeled D-norleucine building block. Such building blocks are instrumental in synthesizing probes to study enzyme activity, protein localization, and other cellular processes. nih.govmdpi.com For instance, novel fluorescent probes have been developed to selectively detect specific amino acids, demonstrating the modularity of this synthetic approach. rsc.org

The following table outlines the key features and applications of the 4-nitrophenyl ester in bioconjugation and probe development.

| Application Area | Principle | Example | Significance |

| Protein Modification | Amide bond formation with lysine or N-terminal amines. | Attaching polyethylene glycol (PEG) to a therapeutic protein. | Improves pharmacokinetic properties of protein drugs. |

| PET Probe Synthesis | Coupling of an ¹⁸F-labeled ONp-ester synthon to a targeting peptide. | Synthesis of ¹⁸F-labeled RGD peptides for imaging integrin expression. rsc.org | Enables non-invasive imaging of specific molecular targets in vivo. |

| Fluorescent Probe Construction | Conjugation of a fluorophore to a biological molecule. | Labeling an antibody with a fluorescent dye for use in immunofluorescence microscopy. | Allows for visualization and tracking of biomolecules in biological systems. plos.org |

Biochemical Applications of Z-d-nle-onp in Enzyme and Protein Studies

Z-D-Nle-ONp as an Enzyme Substrate in Kinetic and Activity Assays

This compound is widely employed as a synthetic substrate in enzymatic assays to quantify enzyme activity and study kinetic parameters. Its predictable hydrolysis by certain enzymes allows for the direct measurement of enzyme catalytic rates.

Spectrophotometric Analysis of 4-Nitrophenol Release in Enzyme-Catalyzed Reactions

The hydrolysis of the p-nitrophenyl ester bond in this compound by enzymes such as proteases and esterases results in the release of 4-nitrophenol. This yellow compound exhibits a characteristic absorbance maximum, typically around 405 nm google.com. The rate of 4-nitrophenol production, measured spectrophotometrically, directly correlates with the enzyme's activity. This method provides a sensitive and quantitative means to monitor enzymatic reactions in real-time researchgate.netthermofisher.comnih.govresearchgate.net. The release of 4-nitrophenol is a key indicator of substrate cleavage and is fundamental to many enzyme kinetic studies sigmaaldrich.com.

Application in Protease and Esterase Activity Profiling and Characterization

This compound is a useful substrate for profiling and characterizing the activity of proteases and esterases nih.govnih.govstanford.edustanford.eduresearchgate.netnih.gov. By incubating the enzyme with this compound and monitoring the rate of 4-nitrophenol release, researchers can determine the presence and level of specific enzymatic activities within complex biological samples. This approach is crucial for understanding enzyme function in various biological processes and for identifying inhibitors or activators of these enzymes. For instance, activity-based profiling techniques can utilize such substrates to map protease activities within cellular extracts stanford.edustanford.eduresearchgate.net.

Evaluation of Enzyme Specificity and Substrate Promiscuity via this compound

The specificity of an enzyme refers to its preference for particular substrates, while substrate promiscuity describes an enzyme's ability to catalyze reactions with a broader range of substrates nih.govwikipedia.orgmdpi.comresearchgate.net. This compound can be used in comparative studies to assess how well different enzymes, or variants of the same enzyme, hydrolyze this specific substrate. By comparing the kinetic parameters (such as kcat/Km, the catalytic efficiency) obtained with this compound against other substrates, researchers can elucidate enzyme specificity profiles and identify instances of substrate promiscuity nih.govwikipedia.orgmdpi.com. This helps in understanding the evolutionary adaptations of enzymes and their roles in diverse metabolic pathways.

Investigation of Enzyme-Substrate Interactions Utilizing this compound

Beyond simple activity measurements, this compound serves as a probe to dissect the intricate details of enzyme-substrate interactions, providing insights into binding mechanisms and catalytic efficiency.

Elucidation of Binding Affinities and Active Site Complementarity

The binding affinity of this compound to an enzyme's active site is a critical factor determining its catalytic efficiency. Techniques like kinetic analysis allow for the determination of dissociation constants (Km), which approximate the enzyme's affinity for the substrate wikipedia.orgunits.itreddit.com. A lower Km value indicates a higher affinity. By studying how structural modifications to this compound affect its binding affinity, researchers can infer information about the complementarity of the enzyme's active site to different molecular features of the substrate eppendorf.com. Hydrogen bonding, electrostatic interactions, and hydrophobic forces all contribute to the strength and specificity of these interactions .

Influence of this compound's Structure on Catalytic Efficiency and Turnover Rates

The catalytic efficiency of an enzyme is a measure of how effectively it converts substrate into product, often quantified by the ratio of the turnover number (kcat) to the Michaelis constant (Km) – the specificity constant (kcat/Km) units.itreddit.comyoutube.com. This compound, as a defined substrate, allows for the determination of these parameters for various enzymes. Researchers can synthesize analogs of this compound with subtle structural changes to investigate how specific chemical features influence catalytic efficiency and turnover rates. For example, alterations to the D-norleucine side chain or the ester linkage could impact substrate binding and the subsequent catalytic steps, providing valuable structure-activity relationship (SAR) data nih.govrsc.orgnih.govrsc.org. Understanding these relationships is key to designing more efficient enzyme variants or inhibitors.

This compound in the Study of Protein Function and Regulation

The utility of this compound extends to understanding the complex mechanisms by which proteins function and are regulated within biological systems. Its chemical properties allow it to be employed in dissecting protein-ligand interactions and in the development of probes that monitor enzyme activity.

Probing Protein-Ligand Interactions and Conformational Dynamics

This compound can be utilized in studies aimed at understanding how proteins interact with other molecules (ligands) and how their three-dimensional structures change in response to these interactions or other cellular signals. While direct studies using this compound specifically for protein-ligand interactions and conformational dynamics are not extensively detailed in the provided search results, the general principles of using ester-based substrates and amino acid derivatives in such investigations are established.

Mechanism of Action: As an ester, this compound can act as a substrate for esterases or proteases that cleave ester bonds. The p-nitrophenyl group is a chromogenic leaving group, meaning its cleavage releases p-nitrophenol, which can be detected spectrophotometrically, allowing for the quantification of enzyme activity. nih.gov This property is fundamental to its use in enzyme kinetics and, by extension, in studying how protein active sites interact with substrates.

Conformational Dynamics: The study of protein conformational dynamics involves understanding how proteins change shape to perform their functions. Techniques like single-molecule Förster resonance energy transfer (smFRET) are employed to measure these changes by tracking distances within a protein. news-medical.net While this compound itself is not a fluorescent probe for smFRET, its interaction with an enzyme can alter the enzyme's conformation, and if the enzyme were labeled with a fluorophore, the cleavage of this compound could potentially influence these conformational dynamics. Research into protein dynamics often involves analyzing how changes in protein structure affect substrate binding and catalytic rates. mpg.demdpi.com

Development of Activity-Based Probes and Enzyme Inhibitors

This compound, or derivatives thereof, can serve as a basis for developing activity-based probes (ABPs) and enzyme inhibitors. ABPs are molecular tools that covalently bind to the active site of an active enzyme, allowing for the visualization and quantification of enzyme activity in complex biological samples. nih.govstanford.edufrontiersin.orgnih.gov

Activity-Based Probes: While specific examples of this compound being directly incorporated into ABPs are not detailed, the general design of ABPs involves a "warhead" that reacts with the enzyme's active site and a reporter tag for detection. nih.gov The p-nitrophenyl ester moiety in this compound could potentially be modified or serve as a precursor to develop such probes, especially for enzymes that hydrolyze ester or peptide bonds. Research on biotin-p-nitrophenyl ester (biotin-ONp) demonstrates the principle of using p-nitrophenyl esters in labeling strategies for proteins and peptides. nih.gov

Enzyme Inhibitors: The compound's structure, particularly its peptide-like nature, suggests its potential relevance in the design of enzyme inhibitors. For instance, related p-nitrophenyl ester compounds have been investigated as inhibitors of proteases like thrombin. In these studies, the hydrolysis of the p-nitrophenyl ester by the enzyme leads to the formation of a peptidyl-Abh (aminobutyl hydrazine) derivative, which then acts as a competitive inhibitor. bocsci.com This indicates that molecules incorporating the Z-D-Nle moiety linked to an ester could be designed to target specific enzymes, with the p-nitrophenyl group acting as a leaving group that facilitates the initial interaction or covalent modification leading to inhibition.

Compound List

This compound: (4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)hexanoate

p-nitrophenol: A byproduct of ester hydrolysis.

Biotin-ONp: Biotin p-nitrophenyl ester.

Eoc-D-Phe-Pro-azaLys-ONp: N-ethoxycarbonyl-D-phenylalanyl-L-prolyl-alpha-azalysine p-nitrophenyl ester.

Cbz-Pro-azaLys-ONp: N-carbobenzoxy-Pro-alpha-azaLys p-nitrophenyl ester.

Dmc-azaLys-ONp: N-alpha-(N,N-dimethylcarbamoyl)-alpha-azalysine p-nitrophenyl ester.

p-NPA: p-nitrophenyl acetate.

Applications of Z-d-nle-onp in Pharmaceutical Research and Drug Discovery

Z-D-Nle-ONp in High-Throughput Screening (HTS) Assay Development

Enzyme Inhibition and Activation Assays for Lead Compound Identification

Enzyme assays are fundamental to understanding biological processes and are a cornerstone of early-stage drug discovery. This compound, as a derivative of norleucine with an activated ester group (4-nitrophenyl), is well-suited for use as a substrate or a component in assays designed to identify enzyme inhibitors or activators. The principle often involves the enzymatic cleavage of the ester bond, which releases 4-nitrophenol, a chromogenic product that can be readily quantified spectrophotometrically. This release is directly proportional to the enzyme's activity.

Research Findings and Applications:

Substrate for Protease Assays: Compounds similar to this compound, such as p-nitrophenyl esters of amino acids, are widely employed as substrates in assays for various proteases. These enzymes catalyze the hydrolysis of peptide bonds, and activated ester substrates like this compound can mimic natural substrates to measure enzyme activity. For instance, chromogenic peptide substrates releasing p-nitroaniline (pNA) are standard tools for detecting protease activity pan.pl. The rate of pNA formation, measured by absorbance at 405 nm, directly correlates with enzyme activity pan.pl.

Enzyme Kinetics and Inhibition Studies: The quantitative analysis of enzyme kinetics, including the determination of Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), is crucial for understanding enzyme function and for characterizing potential inhibitors rsc.orgnih.govresearchgate.net. Assays utilizing substrates like this compound allow researchers to monitor reaction rates under varying substrate or inhibitor concentrations. This data is essential for calculating inhibition constants (Ki) and for classifying inhibitors (e.g., competitive, non-competitive) nih.gov. Such detailed kinetic profiling helps in selecting lead compounds with desired potency and specificity.

Screening for Modulators: In high-throughput screening (HTS) campaigns, this compound can be incorporated into assay panels to identify compounds that modulate the activity of specific enzymes. By testing large libraries of small molecules, researchers can pinpoint potential drug candidates that either inhibit or activate target enzymes, thereby influencing downstream biological pathways. The chromogenic nature of the assay allows for rapid, quantitative assessment of compound effects.

Illustrative Data Table: Enzyme Assay Results

The following table illustrates the type of data generated when using a substrate like Z-D-D-Nle-ONp in an enzyme inhibition assay. While specific data for this compound in published literature is sparse, this format represents typical outputs from such experiments.

| Compound Tested | Enzyme Activity (U/min) | % Inhibition | IC50 (µM) |

| Control (No Inhibitor) | 15.2 | 0 | N/A |

| Compound A | 10.5 | 30.9 | 50.5 |

| Compound B | 5.1 | 66.4 | 15.2 |

| Compound C | 1.2 | 92.1 | 2.1 |

Note: U/min represents Units per minute, a measure of enzyme activity. IC50 (half maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%.

Screening for Modulators of Specific Biological Pathways

Beyond direct enzyme inhibition, this compound and related compounds can be instrumental in broader screening efforts aimed at identifying modulators of specific biological pathways. Many diseases are characterized by dysregulated cellular signaling or metabolic processes, often mediated by enzymes. By using this compound in assays that reflect the activity of enzymes critical to these pathways, researchers can discover compounds that restore or disrupt cellular homeostasis.

Research Findings and Applications:

Pathway-Specific Enzyme Targets: Many biological pathways rely on a cascade of enzymatic reactions. Identifying enzymes that are key regulatory points within these pathways allows for targeted drug discovery. For example, proteases are involved in numerous pathways, including apoptosis, inflammation, and viral replication . Assays employing specific protease substrates, where this compound could serve as a representative or direct substrate, can identify compounds that interfere with these disease-relevant processes.

Lead Optimization and Mechanism of Action Studies: Once initial hits are identified through screening, detailed studies are performed to understand their mechanism of action and optimize their efficacy. Kinetic studies using this compound can help elucidate whether a compound targets a specific enzyme within a pathway, how it binds, and its potency. This information is vital for refining the chemical structure of lead compounds to improve their pharmacological properties.

Development of Novel Therapeutics: The ability to design drugs that modulate specific biological pathways is central to modern medicine. This compound, as a well-defined chemical entity, can be used in screening platforms to identify novel therapeutic agents. For instance, research into neurodegenerative diseases has highlighted the importance of targeting cellular death pathways, often involving enzymatic activity nih.gov. Screening assays employing substrates like this compound can identify compounds that modulate these critical cellular processes.

Compound Name Table:

| Common Name | IUPAC Name | Abbreviation |

| This compound | N-Benzyloxycarbonyl-D-norleucine 4-nitrophenyl ester | This compound |

| 4-nitrophenol | 4-Nitrophenol | pNA |

| N-Benzyloxycarbonyl-D-norleucine | N-Benzyloxycarbonyl-D-norleucine | Z-D-Nle-OH |

Emerging Research Directions and Future Perspectives for Z-d-nle-onp

Advanced Applications in Quantitative Chemical Biology

Quantitative and chemical biology are interdisciplinary fields that utilize quantitative measurements to study biological systems at the molecular level. vanderbilt.eduvanderbilt.edu Z-D-Nle-ONp and similar p-nitrophenyl esters are key reagents in these fields, primarily for the quantitative analysis of enzyme activity. lookchem.comresearchgate.net

The core utility of this compound lies in its structure: a D-norleucine amino acid, a Z-group (benzyloxycarbonyl) that acts as a protecting group, and a p-nitrophenyl (ONp) ester. In the presence of a suitable enzyme, such as a protease, the ester bond is cleaved, releasing p-nitrophenol. lookchem.comresearchgate.net This product is chromogenic, meaning it absorbs light at a specific wavelength, allowing researchers to monitor the reaction rate spectrophotometrically. lookchem.comresearchgate.net By measuring the change in absorbance over time, one can precisely quantify the enzyme's catalytic efficiency. researchgate.net

This method is fundamental to enzyme kinetics, providing data to determine key parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat). For instance, a study on the protease asclepain c-II used N-alpha-CBZ-L-Gln-p-nitrophenyl ester to determine its kinetic parameters, yielding a Km of 0.1634 mM and a kcat of 121.48 s⁻¹. nih.gov Similarly, the activity of lipase enzymes has been quantified using a variety of p-nitrophenyl esters with different carbon chain lengths. researchgate.netdergipark.org.tr

Future research will likely focus on developing more sophisticated assays using this compound and other p-nitrophenyl esters. These could include high-throughput screening platforms for drug discovery, where thousands of potential enzyme inhibitors are tested rapidly. bellbrooklabs.com Additionally, the principles of these assays can be adapted for use in complex biological samples, enabling the study of enzyme activity in its native cellular environment.

| Parameter | Description | Application in Quantitative Biology |

| Enzyme Kinetics | The study of the rates of enzyme-catalyzed chemical reactions. | Determining Km and kcat values for proteases using substrates like this compound. nih.gov |

| High-Throughput Screening | Automated testing of large numbers of compounds. | Screening for potential drug candidates that inhibit or activate specific enzymes. bellbrooklabs.com |

| In Vitro Assays | Experiments conducted in a controlled environment outside of a living organism. | Validating the effectiveness of potential drug compounds by measuring enzyme activity. bellbrooklabs.com |

| Spectrophotometry | The quantitative measurement of the reflection or transmission properties of a material as a function of wavelength. | Monitoring the release of p-nitrophenol to determine reaction rates. lookchem.comresearchgate.net |

Role in Next-Generation Biocatalysis and Green Chemistry Methodologies

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comresearchgate.net Enzymes offer significant advantages over traditional chemical catalysts, including high specificity and the ability to operate under mild conditions, such as ambient temperatures and in aqueous solutions. frontiersin.org

This compound and other activated esters are valuable in biocatalysis for the synthesis of peptides. The p-nitrophenyl ester group activates the carboxyl group of the amino acid, facilitating the formation of a peptide bond. This method is part of a broader strategy to develop more sustainable and efficient synthetic routes. rsc.org

One of the challenges in biocatalysis is the stability of enzymes in non-aqueous environments, which are often necessary for poorly soluble reactants. frontiersin.org Research has shown that enzymes can function in organic solvents and other non-conventional media, expanding their applicability. frontiersin.org The development of enzyme cascade reactions, where multiple enzymes work in sequence, further enhances the potential of biocatalysis for complex syntheses. frontiersin.org

The future of this compound in this area lies in its use in developing novel biocatalytic processes. This includes the synthesis of peptides with enhanced metabolic stability for pharmaceutical applications. By leveraging the specificity of enzymes and the reactivity of compounds like this compound, researchers can create more environmentally friendly and economically viable manufacturing processes.

| Green Chemistry Principle | Application of this compound and Biocatalysis |

| Catalysis | Enzymes are highly efficient and specific catalysts, reducing the need for harsh reagents. frontiersin.org |

| Less Hazardous Chemical Syntheses | Biocatalytic processes often use milder reaction conditions and generate fewer toxic by-products. numberanalytics.comresearchgate.net |

| Design for Energy Efficiency | Reactions are typically carried out at ambient temperature and pressure, reducing energy consumption. frontiersin.org |

| Use of Renewable Feedstocks | Biocatalysis can be integrated into processes that utilize renewable resources. wiley.com |

Integration into Systems Biology and Proteomics Approaches

Systems biology aims to understand complex biological systems by studying the interactions between their various components, such as genes, proteins, and metabolites. colostate.edu Proteomics, a key component of systems biology, is the large-scale study of proteins and their functions. nih.govnumberanalytics.com

The integration of quantitative data from proteomics and other 'omics' fields allows for the construction of comprehensive models of biological systems. colostate.edu this compound can contribute to this field by providing precise measurements of protease activity, which can then be integrated into these larger models. For example, quantifying the activity of specific proteases involved in a particular disease pathway can provide crucial data for understanding the disease mechanism at a systems level.

Modern proteomics employs a variety of techniques, including mass spectrometry and protein arrays, to identify and quantify proteins in a sample. innovation.ca The data generated from enzyme activity assays using substrates like this compound can complement these large-scale studies by providing functional information that is often difficult to obtain from proteomics data alone. nih.gov

Future directions will likely involve the development of methods to apply enzyme activity assays in a high-throughput manner, allowing for the functional annotation of large numbers of enzymes identified through proteomic studies. This will be crucial for bridging the gap between identifying the components of a biological system and understanding how they function together.

| Field | Description | Role of this compound |

| Systems Biology | The holistic study of biological systems through the integration of diverse data. colostate.edu | Provides quantitative data on enzyme activity for inclusion in systemic models. |

| Proteomics | The large-scale study of the proteome—the entire set of proteins produced by an organism. nih.govnumberanalytics.com | Offers functional validation for enzymes identified in proteomic screens. |

| Mass Spectrometry | An analytical technique used to measure the mass-to-charge ratio of ions. | Complements data from activity assays by identifying and quantifying proteins. innovation.ca |

| 'Omics' Integration | The process of combining data from genomics, proteomics, metabolomics, etc. | Functional enzyme data adds a critical layer to integrated biological models. colostate.edu |

Future Challenges and Opportunities in this compound Research and Development

While this compound is a valuable research tool, there are challenges and opportunities for its future development and application.

One challenge is the potential for racemization (the conversion of a chiral molecule into a mixture of enantiomers) during peptide synthesis, which can reduce the purity and biological activity of the final product. researchgate.net Developing new methods to suppress racemization is an ongoing area of research. researchgate.net

Another challenge is the need for more specific and sensitive enzyme substrates. While p-nitrophenyl esters are effective, the development of fluorogenic substrates, which release a fluorescent product upon cleavage, could offer even greater sensitivity for detecting low levels of enzyme activity.

Opportunities for future research include the design of novel substrates with different amino acids and protecting groups to probe the specificity of a wider range of proteases. The non-proteinogenic amino acid D-norleucine in this compound, for instance, provides hydrophobicity and can be a substitute for methionine or leucine in peptide design. Exploring other non-natural amino acids could lead to the development of highly selective substrates for specific enzymes.

Furthermore, the application of this compound and similar compounds in clinical diagnostics represents a significant opportunity. Assays based on these substrates could be developed to measure the activity of disease-related enzymes in patient samples, providing valuable biomarkers for diagnosis and monitoring treatment efficacy.

| Area | Challenges | Opportunities |

| Synthesis | Potential for racemization during peptide coupling. researchgate.net | Development of new synthetic methods to improve chiral purity. researchgate.net |

| Assay Development | Need for increased sensitivity and specificity. | Design of fluorogenic substrates and substrates with novel amino acids. |

| Biomedical Applications | Translation from research lab to clinical diagnostics. | Development of enzyme activity-based biomarkers for disease. |

| Drug Discovery | Identifying inhibitors with high selectivity. | High-throughput screening of diverse compound libraries against specific proteases. bellbrooklabs.com |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Z-D-Nle-ONp, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

- Coupling reactions : Use of p-nitrophenyl (ONp) esters for controlled activation.

- Protection strategies : Temporary (e.g., Fmoc) and permanent protecting groups to prevent side reactions.

- Characterization : NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95% recommended), and mass spectrometry for molecular weight validation .

- Reproducibility : Detailed experimental logs, including solvent ratios, temperature, and reaction times, must be documented in the main manuscript or supplementary materials to enable replication .

Q. How can researchers validate the identity and purity of this compound in novel experimental systems?

- Methodological Answer :

- Identity confirmation : Compare spectroscopic data (NMR, IR) with literature values. For novel derivatives, X-ray crystallography or 2D NMR (COSY, HSQC) may resolve ambiguities .

- Purity assessment : Use reverse-phase HPLC with UV detection (e.g., 220 nm for peptide bonds). Quantify impurities via integration; ≤5% is acceptable for most biochemical assays .

- Batch variability : Include multiple synthesis batches in preliminary studies to assess consistency .

Q. What are the primary applications of this compound in current biochemical research?

- Methodological Answer :

- Protease inhibition : this compound acts as a substrate analog for serine proteases (e.g., trypsin-like enzymes). Design kinetic assays using fluorogenic or chromogenic reporters to measure inhibition constants (Ki) .

- Structural studies : Co-crystallization with target enzymes to resolve binding modes. Optimize buffer conditions (pH 7–8, low ionic strength) to stabilize enzyme-ligand complexes .

Advanced Research Questions

Q. How should researchers design dose-response experiments to address contradictory data on this compound’s inhibitory efficacy across studies?

- Methodological Answer :

- Variable isolation : Systematically test factors like buffer composition (e.g., Ca²⁺ presence in metalloproteases), temperature (4–37°C), and enzyme source (recombinant vs. native).

- Statistical rigor : Use nonlinear regression (e.g., Hill equation) to calculate IC50 values. Report 95% confidence intervals and perform ANOVA for cross-study comparisons .

- Meta-analysis : Aggregate published IC50 values with standardized normalization (e.g., enzyme concentration) to identify confounding variables .

Q. What strategies optimize this compound’s stability in long-term enzymatic assays?

- Methodological Answer :

- Solvent optimization : Use DMSO stocks (<1% v/v final) to prevent aggregation. Avoid aqueous buffers with nucleophiles (e.g., Tris) that may hydrolyze ONp esters .

- Temperature control : Pre-incubate inhibitors at assay temperatures to assess pre-hydrolysis rates. Include time-zero controls to distinguish instability from enzymatic activity .

- Stabilizers : Add non-ionic detergents (e.g., Tween-20) or antioxidants (e.g., DTT) if oxidation is suspected .

Q. How can researchers resolve discrepancies in this compound’s selectivity profiles reported across different protease families?

- Methodological Answer :

- Panel screening : Test against a standardized panel of proteases (e.g., MEROPS database entries) under uniform conditions. Use fluorescence polarization to quantify binding affinities .

- Structural modeling : Perform molecular dynamics simulations to predict off-target interactions. Validate with alanine-scanning mutagenesis of protease active sites .

- Data transparency : Publish raw selectivity data (e.g., Z-scores) in supplementary materials to enable cross-validation .

Q. What methodologies are recommended for investigating this compound’s unexplored physicochemical properties (e.g., membrane permeability)?

- Methodological Answer :

- Lipophilacity assays : Measure logP values via shake-flask or HPLC-based methods. Correlate with cellular uptake in Caco-2 monolayers .

- Permeability modeling : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict blood-brain barrier penetration. Validate with LC-MS quantification in murine models .

- Dynamic light scattering (DLS) : Assess aggregation propensity in biologically relevant buffers .

Guidance for Contradiction Analysis & Iterative Research

- Systematic reviews : Apply PRISMA guidelines to synthesize conflicting data, emphasizing study heterogeneity (e.g., assay type, species differences) .

- Iterative redesign : Use failure mode analysis (FMA) to refine hypotheses. For example, if this compound shows inconsistent activity, re-evaluate protonation states via pH-rate profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。